molecular formula C22H23FN4O3S2 B12188677 4-[(3-{2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine

4-[(3-{2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No.: B12188677
M. Wt: 474.6 g/mol
InChI Key: QROUCVNDHVFNSR-MYKKPKGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a thiazole ring, and a sulfonyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine involves multiple steps, including the formation of the thiazole ring, the sulfonylation of the phenyl group, and the introduction of the morpholine ring. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which allow for better control over reaction conditions and scalability. These methods often use automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, copper(I) iodide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3-{(2Z)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine
  • **4-[(3-{(2Z)-2-[(2E)-(2-bromobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine

Uniqueness

The uniqueness of 4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine lies in its specific structural features, such as the presence of the fluorobenzylidene group, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H23FN4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C22H23FN4O3S2/c1-15-12-27(13-16(2)30-15)32(28,29)19-8-5-7-17(10-19)21-14-31-22(25-21)26-24-11-18-6-3-4-9-20(18)23/h3-11,14-16H,12-13H2,1-2H3,(H,25,26)/b24-11-

InChI Key

QROUCVNDHVFNSR-MYKKPKGFSA-N

Isomeric SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N/N=C\C4=CC=CC=C4F

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)NN=CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.